(R)-1-Boc-3-acetylpiperidine

Overview

Description

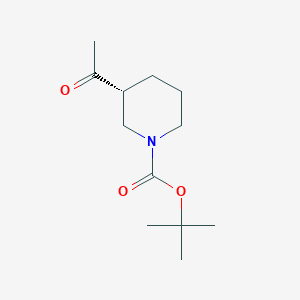

(R)-1-Boc-3-acetylpiperidine, also known as (R)-1-tert-butoxycarbonyl-3-acetylpiperidine, is a chiral building block widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid that has a boiling point of 140-142°C and a melting point of -30°C. As a chiral building block, (R)-1-Boc-3-acetylpiperidine is important for the synthesis of drugs and other compounds due to its ability to produce enantiomerically pure compounds.

Scientific Research Applications

Chiral Catalysis

- Brønsted Acid-Catalyzed Reactions : Phosphoric acid derivatives are effective catalysts in Mannich reactions, particularly in the enantioselective construction of beta-aminoketones, demonstrating the role of "(R)-1-Boc-3-acetylpiperidine" in stereochemical synthesis (Uraguchi & Terada, 2004).

Chiral Recognition and Binding

- Chromogenic and Chiral Anion Recognition : Imidazolium-functionalized BINOL receptors show significant binding ability and enantioselectivity, indicating the potential of "(R)-1-Boc-3-acetylpiperidine" in anion recognition studies (Lu et al., 2009).

Synthesis of Pharmaceutical Intermediates

- Synthesis of (S)-N-Boc-3-hydroxypiperidine : An (R)-specific carbonyl reductase was identified for the asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine, a critical chiral intermediate in pharmaceutical synthesis, showing commercial potential (Chen, Yan, & Xu, 2017).

- Bioreductive Production for Bioactive Compounds : The 3-hydroxypiperidine scaffold, found in many bioactive compounds, can be efficiently produced using specific reductases, highlighting the industrial potential of this compound (Chen et al., 2017).

Novel Compounds and Building Blocks

- Synthesis of Orthogonally Protected Compounds : The scalable synthesis of orthogonally N-protected compounds, starting from simple materials, demonstrates the versatility of "(R)-1-Boc-3-acetylpiperidine" in creating compounds with potential biological activity (Schramm et al., 2009).

Stereoselective Synthesis

- Synthesis of Veliparib : The synthesis of (R)-Boc-2-methylproline from alanine benzyl ester hydrochloride, leading to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor, showcases the compound's application in creating therapeutically relevant chemicals (Kolaczkowski et al., 2019).

Analytical Applications

- Analysis of 5 Alpha-Reductase Inhibitors : The use of (R)-1-Boc-3-acetylpiperidine in the quantitative analysis of inhibitors indicates its role in the development of analytical methods in pharmacology (Kang, Mathur, & Hartmann, 2004).

Polyelectrolytic Hydrogels

- Creation of Amino Acid-Based Superabsorbent Polymers : The transformation of organogels into hydrogels through Boc deprotection demonstrates the compound's utility in designing materials with unique swelling properties (Roy & De, 2014).

properties

IUPAC Name |

tert-butyl (3R)-3-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDISJMZFQAYKG-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-acetylpiperidine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1392966.png)